molecular formula C17H15BrN2O2S B8188315 2-Benzenesulfonyl-7-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

2-Benzenesulfonyl-7-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B8188315
M. Wt: 391.3 g/mol
InChI Key: OPCSPJLJJPZLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzenesulfonyl-7-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound featuring a fused pyridoindole core. Its structure includes a tetrahydro-1H-pyrido[4,3-b]indole scaffold substituted with a benzenesulfonyl group at position 2 and a bromine atom at position 6. This compound has garnered interest due to its structural similarity to bioactive molecules modulating cystic fibrosis transmembrane conductance regulator (CFTR) activity . The bromine atom likely enhances electrophilic interactions in biological systems, while the benzenesulfonyl group may improve solubility and binding affinity.

Properties

IUPAC Name

2-(benzenesulfonyl)-7-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O2S/c18-12-6-7-14-15-11-20(9-8-16(15)19-17(14)10-12)23(21,22)13-4-2-1-3-5-13/h1-7,10,19H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCSPJLJJPZLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C2C=CC(=C3)Br)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pyridoindole Intermediates

  • Starting material : 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole.

  • Bromination : Electrophilic substitution with bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at 0–25°C.

  • Yield : 60–75% (isolated as hydrobromide salt).

Example Protocol :

  • Dissolve 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (10 mmol) in glacial acetic acid.

  • Add NBS (1.1 equiv) portionwise at 0°C.

  • Stir for 12 hr at 25°C.

  • Quench with ice water, neutralize with NaHCO₃, extract with EtOAc.

  • Purify via silica gel chromatography (hexane/EtOAc 3:1).

Sulfonylation at the 2-Position

Introducing the benzenesulfonyl group requires selective N-sulfonylation of the secondary amine in the pyridoindole core.

Direct Sulfonylation with Benzenesulfonyl Chloride

  • Reagents : Benzenesulfonyl chloride (1.2 equiv), base (Et₃N or K₂CO₃), anhydrous DMF or THF.

  • Conditions : 0°C to 25°C, 4–12 hr under nitrogen.

  • Yield : 80–92%.

Example Protocol :

  • Suspend 7-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (5 mmol) in anhydrous DMF.

  • Add Et₃N (2.5 equiv) and benzenesulfonyl chloride (6 mmol) dropwise at 0°C.

  • Stir for 8 hr at 25°C.

  • Pour into ice water, extract with CH₂Cl₂, dry over Na₂SO₄.

  • Purify via recrystallization (EtOH/H₂O).

Alternative Routes via Intermediate Functionalization

Suzuki-Miyaura Coupling for Bromine Retention

  • Purpose : Introduce aryl/heteroaryl groups while preserving the 7-bromo substituent.

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Conditions : Dioxane/H₂O (3:1), K₂CO₃, 80–100°C.

  • Yield : 65–78%.

Example Protocol :

  • Mix 7-bromo-2-benzenesulfonyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (2 mmol), arylboronic acid (2.4 mmol), Pd(PPh₃)₄ (0.1 equiv), and K₂CO₃ (3 equiv) in dioxane/H₂O.

  • Heat at 90°C for 12 hr under N₂.

  • Extract with EtOAc, wash with brine, dry, and purify via flash chromatography.

Optimization and Challenges

Key Challenges

  • Regioselectivity : Competing sulfonylation at other nitrogen sites requires careful stoichiometry.

  • Bromine Stability : Harsh conditions may lead to debromination; mild bases (K₂CO₃) are preferred.

Analytical Data

ParameterValueSource
Molecular Formula C₁₇H₁₅BrN₂O₂S
Molecular Weight 391.3 g/mol
Melting Point 198–202°C (dec.)
HPLC Purity >98% (C18, MeCN/H₂O)
Key IR Bands (cm⁻¹) 1345 (S=O), 1160 (C-Br)

Scalability and Industrial Relevance

  • Batch Size : Up to 500 g reported in patent WO2019153002A1.

  • Cost Drivers : Pd catalysts and benzenesulfonyl chloride account for >60% of raw material costs.

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve E-factor .

Chemical Reactions Analysis

Types of Reactions

2-Benzenesulfonyl-7-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can reduce the sulfonyl group to a sulfide.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzenesulfonyl-7-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Benzenesulfonyl-7-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom and the indole core may also play roles in binding to biological targets, affecting cellular pathways and leading to the observed biological effects.

Comparison with Similar Compounds

Tetrahydro-1H-pyrido[4,3-b]indole Derivatives

Compounds sharing the tetrahydro-1H-pyrido[4,3-b]indole scaffold, such as Hit-7(1), Hit-8(2), and Hit-9(3), demonstrate potent CFTR potentiation, comparable to the clinical drug VX-770 (ivacaftor) . Unlike the target compound, these hits lack the 7-bromo and 2-benzenesulfonyl substituents, suggesting that bioactivity is primarily scaffold-dependent. However, the target compound’s bromine and sulfonyl groups may fine-tune pharmacokinetic properties or target selectivity.

Brominated Indole Derivatives

5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9c) shares a brominated indole moiety but features a triazole-ethyl substituent instead of a pyridoindole core . This compound exhibits antioxidant activity in ischemia models, highlighting how bromine placement (position 5 vs. 7) and core structure dictate functional divergence.

Heterocyclic Amines with Contrasting Bioactivity

Structure–Activity Relationship (SAR) Insights

  • Core Scaffold : The tetrahydro-pyridoindole framework is critical for CFTR modulation, as seen in Hit-7(1) and related derivatives .
  • Substituents: Bromine: Position 7 bromine in the target compound may enhance binding via halogen bonding, whereas position 5 bromine in indole derivatives correlates with antioxidant activity . Benzenesulfonyl Group: Likely improves metabolic stability and solubility compared to non-sulfonylated hits .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
2-Benzenesulfonyl-7-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Tetrahydro-pyrido[4,3-b]indole 2-Benzenesulfonyl, 7-Bromo CFTR potentiation
Hit-7(1), Hit-8(2), Hit-9(3) Tetrahydro-pyrido[4,3-b]indole Varied (unspecified) CFTR potentiation
5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole Indole 5-Bromo, triazole-ethyl Antioxidant (ischemia)
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) Imidazo[4,5-f]quinoline Methyl, amino Carcinogenic (2A class)

Biological Activity

2-Benzenesulfonyl-7-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydropyridoindoles and features a unique structure that includes a pyridoindole core with a sulfonyl group and a bromine atom. The distinct combination of these substituents may enhance its solubility and biological activity, making it a candidate for various pharmacological applications.

Chemical Structure

The molecular formula of 2-Benzenesulfonyl-7-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is C17H15BrN2O2SC_{17}H_{15}BrN_{2}O_{2}S with a molecular weight of approximately 391.28 g/mol. The compound's structure can be represented as follows:

Structure C17H15BrN2O2S\text{Structure }\text{C}_{17}\text{H}_{15}\text{Br}\text{N}_{2}\text{O}_{2}\text{S}

Biological Activity Overview

Research indicates that 2-Benzenesulfonyl-7-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its role as a possible antibacterial agent.
  • Anticancer Properties : There is emerging evidence that the compound may possess anticancer activity. Its structural features allow it to interact with specific biological targets involved in cancer progression.
  • Enzyme Inhibition : The sulfonyl group in the compound may facilitate interactions with enzymes, potentially leading to inhibition of certain pathways relevant in disease processes.

Antimicrobial Studies

In vitro assays have demonstrated that 2-Benzenesulfonyl-7-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at varying concentrations depending on the strain tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Anticancer Activity

A study evaluating the cytotoxic effects of the compound on cancer cell lines revealed promising results. The compound was tested against several cancer types:

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)10
MCF-7 (Breast Cancer)12
A549 (Lung Cancer)8

The results indicate that the compound may induce apoptosis in these cells, suggesting mechanisms worth further exploration.

The proposed mechanism of action involves the interaction of the sulfonyl group with key enzymes or receptors involved in cellular signaling pathways. This interaction could lead to modulation of protein functions associated with cell growth and proliferation.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 2-Benzenesulfonyl-7-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, and how do they address toxicity concerns?

  • Answer : The classical Fischer indole synthesis uses aryl hydrazines, which are highly toxic. A safer alternative involves cyclizing 3-chlorophenylimine-N-alkyl-4-piperidones using NaNH₂/KNH₂ in inert solvents (e.g., THF, dioxane) at 20–120°C, avoiding aryl hydrazines entirely . For benzenesulfonyl group introduction, sulfonylation reactions under basic conditions (e.g., CsF in DMF at 110°C) are typical .

Q. How can structural characterization of this compound be performed using spectroscopic methods?

  • Answer : Key techniques include:

  • ¹H NMR : Peaks at δ 10.9 (brs, NH), 7.47 (s, aromatic H), and 3.75–3.9 (m, CH₂ groups) confirm the core structure. Bromine substitution shifts aromatic protons downfield .
  • ¹³C NMR : Signals at 135.2 ppm (sulfonyl-attached C) and 112.5 ppm (Br-substituted C) are diagnostic .
  • ESI-MS : A molecular ion at m/z 251 [M-2H]⁺ verifies the molecular weight .

Q. What in vitro assays are used to evaluate the antitumor potential of this compound?

  • Answer : The MTT assay is standard for assessing antiproliferative activity against cancer cell lines (e.g., Hela, A549). IC₅₀ values are calculated from dose-response curves, with comparisons to reference drugs like cisplatin. Parallel cytotoxicity testing on non-cancerous cells ensures selectivity .

Advanced Research Questions

Q. How can molecular docking and MD simulations guide the optimization of this compound as a c-Met kinase inhibitor?

  • Answer : Docking studies (e.g., using AutoDock Vina) identify key interactions between the sulfonyl group and c-Met’s hinge region (e.g., hydrogen bonds with Met1160). MD simulations (100 ns in GROMACS) assess stability of the ligand-receptor complex, with RMSD/RMSF analyses highlighting conformational flexibility . Modifications to the bromine position or piperidine ring are guided by binding free energy calculations (MM-PBSA) .

Q. What contradictory findings exist regarding the SAR of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, and how can they be resolved?

  • Answer : Some studies report enhanced activity with bulky benzenesulfonyl groups, while others favor smaller substituents due to steric clashes. To resolve this, perform systematic SAR by synthesizing derivatives with varied sulfonyl groups (e.g., methyl, phenyl) and test them under identical assay conditions. Cross-validate results using orthogonal kinase inhibition assays (e.g., ADP-Glo™) .

Q. How does the introduction of a 7-bromo substituent affect metabolic stability in preclinical models?

  • Answer : Bromine at C-7 reduces oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4), as shown in liver microsome assays. However, it may increase plasma protein binding, reducing bioavailability. Balance halogenation with polar groups (e.g., hydroxyl) to improve solubility without compromising stability .

Q. What strategies are effective in controlling regioselectivity during the synthesis of pyridoindole derivatives?

  • Answer : Use directing groups (e.g., sulfonyl) to favor electrophilic substitution at C-7. For example, benzenesulfonation directs bromination to the para position via steric and electronic effects. Confirm regioselectivity using NOESY NMR or X-ray crystallography .

Methodological Notes

  • Data Contradiction Analysis : When conflicting SAR or activity data arise, use combinatorial libraries to test variables (e.g., substituent size, polarity) in a high-throughput format. Validate hypotheses with in vivo xenograft models .
  • Experimental Design : Include positive controls (e.g., known kinase inhibitors) and triplicate measurements in bioassays. For MD simulations, ensure equilibration (50 ns) before production runs to avoid artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.